Cas no 49557-75-7 (Glycyl-l-histidyl-l-lysine)
Glycyl-l-histidyl-l-lysine Chemical and Physical Properties
Names and Identifiers
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- Glycyl-L-Histidyl-L-Lysine
- Liver growth factor
- (2S)-6-Amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
- Copper Peptide
- Copper Peptide(GHK-Cu)
- GHK-Cu
- (GHK)2-Cu
- Ahk-cu
- Copper Peptide (GHK-Cu)
- GHK Cu Copper Peptide
- glycyl-histidyl-lysine
- Gly-His-Lys-Cu
- Gly-L-His-L-Lys
- Growth-modulating peptide
- Growth-modulating peptide (human)
- Gly-his-lys
- Glycylhistidyllysine
- Liver cell growth factor
- L-Lysine, glycyl-L-histidyl-
- 39TG2H631E
- (S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanoic acid
- Copper Peptide(GHK-Cu, GHK-Copper)
- ghk
- Copper(II)ghk
- Prezatide
- Copper glycyl-histidyl-lysine
- Tripeptide-1
- H-Gly-His-Lys-OH
- Gly-L-His-L-Lys-OH
- SCHE
- Tetrapeptide-61
- Copper Peptide / GHK-Cu
- Glycyl-l-histidyl-l-lysine
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- MDL: MFCD00036754
- Inchi: 1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1
- InChI Key: MVORZMQFXBLMHM-QWRGUYRKSA-N
- SMILES: O=C([C@H](CC1=CN=CN1)NC(CN)=O)N[C@H](C(=O)O)CCCCN
Computed Properties
- Exact Mass: 340.18600
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 11
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: -4.4
- Topological Polar Surface Area: 176
Experimental Properties
- Density: 1.324
- Boiling Point: 831°C at 760 mmHg
- PSA: 176.22000
- LogP: 0.27650
Glycyl-l-histidyl-l-lysine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
Glycyl-l-histidyl-l-lysine Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Glycyl-l-histidyl-l-lysine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 094133-10g |
Glycyl-l-histidyl-l-lysine |
49557-75-7 | 95+% | 10g |
6419.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN634-25g |
Glycyl-l-histidyl-l-lysine |
49557-75-7 | 98% | 25g |
4499CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN634-5g |
Glycyl-l-histidyl-l-lysine |
49557-75-7 | 98% | 5g |
1123.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN634-250mg |
Glycyl-l-histidyl-l-lysine |
49557-75-7 | 98% | 250mg |
147CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN634-1g |
Glycyl-l-histidyl-l-lysine |
49557-75-7 | 98% | 1g |
261.0CNY | 2021-08-03 | |
| TRC | G625230-100mg |
Glycyl-L-histidyl-L-lysine |
49557-75-7 | 100mg |
$104.00 | 2023-05-18 | ||
| TRC | G625230-250mg |
Glycyl-L-histidyl-L-lysine |
49557-75-7 | 250mg |
$201.00 | 2023-05-18 | ||
| TRC | G625230-1g |
Glycyl-L-histidyl-L-lysine |
49557-75-7 | 1g |
$597.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN634-200mg |
Glycyl-l-histidyl-l-lysine |
49557-75-7 | 98% | 200mg |
91.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN634-20g |
Glycyl-l-histidyl-l-lysine |
49557-75-7 | 98% | 20g |
3985.0CNY | 2021-08-04 |
Glycyl-l-histidyl-l-lysine Suppliers
Glycyl-l-histidyl-l-lysine Related Literature
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?ukasz Szyrwiel,József S. Pap,?ukasz Szczukowski,Zsolt Kerner,Justyna Brasuń,Bartosz Setner,Zbigniew Szewczuk,Wies?aw Malinka RSC Adv. 2015 5 56922
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Sumit S. Bhawal,Rahul A. Patil,Daniel W. Armstrong RSC Adv. 2015 5 95854
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Tianqi Liu,Lu Hu,Beibei Lu,Yiyang Bo,Ya Liao,Jingbo Zhan,Yunlin Pei,Huaiqing Sun,Zhenyuan Wang,Chaowan Guo,Jiaheng Zhang New J. Chem. 2023 47 75
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Zheng-Yang Chen,Shan Gao,Ya-Wen Zhang,Ru-Bing Zhou,Fang Zhou J. Mater. Chem. B 2021 9 2594
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Paulami Dam,Merve Celik,Merve Ustun,Sayantan Saha,Chirantan Saha,Elif Ayse Kacar,Senanur Kugu,Elif Naz Karagulle,Sava? Tasoglu,Fatih Buyukserin,Rittick Mondal,Priya Roy,Maria L. R. Macedo,Octávio L. Franco,Marlon H. Cardoso,Sevde Altuntas,Amit Kumar Mandal RSC Adv. 2023 13 21345
Additional information on Glycyl-l-histidyl-l-lysine
Professional Introduction to Glycyl-l-histidyl-l-lysine (CAS No. 49557-75-7)
Glycyl-l-histidyl-l-lysine, a peptide compound with the chemical formula C28H56N8O8, is a synthetic dipeptide derived from the combination of glycine, histidine, and lysine. This bioactive peptide has garnered significant attention in the field of pharmaceutical research and biotechnology due to its unique structural and functional properties. The compound is identified by its CAS number 49557-75-7, which serves as a unique identifier in chemical databases and scientific literature.
The synthesis of Glycyl-l-histidyl-l-lysine involves the precise ligation of its constituent amino acids, typically through solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling techniques. These methods ensure high purity and yield, making the compound suitable for various biochemical applications. The presence of both histidine and lysine residues in its structure imparts specific physicochemical characteristics, such as pKa values and solubility profiles, which are critical for its biological activity.
In recent years, Glycyl-l-histidyl-l-lysine has been extensively studied for its potential therapeutic applications. Research has highlighted its role as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have demonstrated that this peptide can modulate neurotransmitter release and protect against oxidative stress-induced neuronal damage. The histidine residue, in particular, has been shown to interact with metal ions, which may contribute to its antioxidant properties.
Moreover, Glycyl-l-histidyl-l-lysine has been explored as a growth factor mimic in tissue engineering and regenerative medicine. Its ability to stimulate cell proliferation and migration has been observed in various cell types, including fibroblasts and endothelial cells. This makes it a promising candidate for developing cell-based therapies and wound healing treatments. The lysine residue's positive charge enhances its binding affinity to negatively charged cell surfaces, facilitating cellular interactions.
Recent advancements in drug delivery systems have also leveraged Glycyl-l-histidyl-l-lysine's properties. Nanoparticle-based carriers functionalized with this peptide have shown improved bioavailability and targeted delivery of therapeutic agents. For instance, studies have reported successful delivery of anticancer drugs using Glycyl-l-histidyl-l-lysine-modified nanoparticles, leading to enhanced treatment efficacy with reduced side effects.
The role of Glycyl-l-histidyl-l-lysine in immunomodulation has also been a focus of research. Preclinical studies suggest that this peptide can modulate immune responses by interacting with immune cells such as macrophages and T lymphocytes. Its potential in treating autoimmune diseases and enhancing vaccine efficacy is under active investigation. The precise mechanisms by which Glycyl-l-histidyl-l-lysine exerts these effects are being elucidated through molecular biology and immunology techniques.
In the realm of drug discovery, Glycyl-l-histidyl-l-lysine serves as a valuable scaffold for designing novel bioactive molecules. Its structural motifs have inspired the development of peptidomimetics with improved pharmacokinetic profiles. Computational modeling and high-throughput screening have identified derivatives of this peptide that exhibit enhanced binding affinity to target proteins involved in metabolic disorders and inflammation.
The industrial production of Glycyl-l-histidyl-l-lysine has also seen significant advancements. Continuous flow synthesis techniques have enabled scalable and cost-effective manufacturing processes, ensuring consistent quality control standards. These innovations have made the compound more accessible for both academic research and commercial applications.
Future directions in Glycyl-l-histidyl-l-lysine research include exploring its potential in gene therapy and mRNA delivery systems. Preliminary studies indicate that this peptide can protect nucleic acids from degradation and facilitate their cellular uptake. Such applications could revolutionize gene-based therapies for genetic disorders.
In conclusion, Glycyl-l-histidyl-l-lysine (CAS No. 49557-75-7) is a multifaceted bioactive peptide with broad therapeutic implications. Its unique structural features enable diverse biological functions, ranging from neuroprotection to immunomodulation. Ongoing research continues to uncover new applications for this compound, underscoring its significance in modern pharmaceuticals and biotechnology.
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